(3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
Description
(3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is a complex organic compound that features a combination of pyridine and piperidine rings
Properties
IUPAC Name |
(3-chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-13-10-19-7-3-12(13)16(22)21-8-4-11(5-9-21)23-15-14(18)2-1-6-20-15/h1-3,6-7,10-11H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUROXVMQOWIHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)F)C(=O)C3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon.
Substitution Reactions: The introduction of the 3-chloropyridin-4-yl and 3-fluoropyridin-2-yl groups can be achieved through nucleophilic substitution reactions. This involves reacting the piperidine derivative with chloropyridine and fluoropyridine under basic conditions.
Coupling Reactions: The final step involves coupling the substituted piperidine with methanone derivatives using reagents like lithium diisopropylamide (LDA) or Grignard reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine rings, converting them into piperidine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine and piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: Due to its structural similarity to known pharmacophores, it is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used in the design of probes for studying biological pathways involving pyridine and piperidine derivatives.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyridine and piperidine rings can interact with enzymes and receptors, potentially inhibiting their activity. The exact mechanism involves binding to active sites or allosteric sites, altering the function of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropyridin-4-yl)-[4-(2-fluoropyridin-3-yl)oxypiperidin-1-yl]methanone
- (2-Chloropyridin-3-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
Uniqueness
- Structural Features : The specific positioning of the chlorine and fluorine atoms in (3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone provides unique electronic properties that can influence its reactivity and interaction with biological targets.
- Reactivity : The compound’s ability to undergo a variety of chemical reactions makes it versatile for synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
